N'-[(3-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
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Overview
Description
N’-[(3-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is an organic compound with a complex structure that includes a methoxyphenyl group and a trimethylethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the reaction of 3-methoxybenzyl chloride with N,N,N’-trimethylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N’-[(3-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group, forming a simpler amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a demethylated amine.
Scientific Research Applications
N’-[(3-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[(3-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the diamine backbone can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N,N’-trimethylethane-1,2-diamine: Lacks the methoxyphenyl group, making it less versatile in terms of chemical reactivity.
3-methoxybenzylamine: Contains the methoxyphenyl group but lacks the trimethylethane-1,2-diamine backbone.
Uniqueness
N’-[(3-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to the combination of the methoxyphenyl group and the trimethylethane-1,2-diamine backbone. This structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-14(2)8-9-15(3)11-12-6-5-7-13(10-12)16-4/h5-7,10H,8-9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQMSYRBDVBSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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